molecular formula C13H15F2NO4S B4422135 8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4422135
M. Wt: 319.33 g/mol
InChI Key: ZUSZYKFRVHXOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DFDAS, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DFDAS is a spirocyclic compound that contains a sulfonamide group, which is a common feature in many biologically active molecules.

Mechanism of Action

The mechanism of action of 8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been shown to be highly selective for certain enzymes, making it a useful tool for studying enzyme activity. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research and development of 8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of new anticancer agents based on the structure of this compound. Additionally, there is potential for the development of new antibiotics based on the antimicrobial activity of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

8-[(3,4-difluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have antimicrobial activity against various pathogenic bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

8-(3,4-difluorophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4S/c14-11-2-1-10(9-12(11)15)21(17,18)16-5-3-13(4-6-16)19-7-8-20-13/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSZYKFRVHXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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